Balanced Lipophilicity (LogP = 2.94) for Improved Permeability and Handling Compared to Small Alkyl Analogs
N-cyclopentyl-5-nitropyridin-2-amine exhibits a calculated LogP of 2.94, which is intermediate between the more polar N-methyl (LogP 1.63) and N-ethyl (LogP 1.90) derivatives and the more lipophilic N-isopropyl (LogP 2.41) and N-cyclohexyl (LogP 3.33) analogs . This balanced lipophilicity may offer a more favorable profile for passive membrane permeability without the excessive hydrophobicity that can lead to poor aqueous solubility and formulation challenges [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.94 (ChemSrc) |
| Comparator Or Baseline | N-methyl analog (1.63), N-ethyl analog (1.90), N-isopropyl analog (2.41), N-cyclohexyl analog (3.33) (ChemSrc) |
| Quantified Difference | ΔLogP vs. N-methyl: +1.31; vs. N-ethyl: +1.04; vs. N-isopropyl: +0.53; vs. N-cyclohexyl: -0.39 |
| Conditions | Computed by ACD/Labs or XLogP3 (source-dependent) |
Why This Matters
A LogP value around 3 is often considered optimal for balancing cell permeability and aqueous solubility, making this compound a potentially superior intermediate for medicinal chemistry programs targeting oral bioavailability.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
